molecular formula C11H15ClFNO2 B13502986 methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride

methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride

Cat. No.: B13502986
M. Wt: 247.69 g/mol
InChI Key: DUMQASWHMHFNIA-HNCPQSOCSA-N
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Description

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a butanoate ester, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluorobenzaldehyde with ®-3-amino-4-hydroxybutanoic acid under acidic conditions.

    Esterification: The intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation Products: Nitro derivatives, imine derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride: Similar structure but with a chloro substituent.

    Methyl 3-amino-3-(3-fluorophenyl)butanoate: Lacks the hydrochloride salt form.

    Methyl 4-(3-fluorophenyl)butanoate: Lacks the amino group.

Uniqueness

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Biological Activity

Methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate hydrochloride is a synthetic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}ClF N1_{1}O2_{2}
  • Molar Mass : Approximately 265.684 g/mol
  • Chirality : The compound features a chiral center at the 3-position, influencing its biological interactions.

The structure includes a methyl ester group and a fluorophenyl moiety, which are critical for its biological activity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, facilitating enzyme-substrate interactions.
  • Hydrophobic Interactions : The fluorophenyl group enhances hydrophobic interactions, which can stabilize binding to target receptors or enzymes.

1. Neuropharmacological Effects

Research indicates that derivatives of this compound may exhibit antidepressant activity by modulating neurotransmitter systems, particularly serotonin pathways. These effects are associated with potential therapeutic applications in treating depression and anxiety disorders .

2. Antimicrobial Activity

Studies have explored its efficacy against various bacterial strains, including Staphylococcus aureus and Gram-negative bacteria such as E. coli. The compound's structural analogs have shown varying degrees of antimicrobial activity, suggesting a role in combating resistant bacterial strains .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. This is hypothesized to be due to its ability to interact with cellular pathways involved in neuronal survival and function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin pathways,
AntimicrobialActivity against Staphylococcus aureus ,
NeuroprotectivePotential benefits in neurodegenerative diseases

Case Study: Antidepressant Activity

A study investigating the effects of this compound on depressive behaviors in rodent models demonstrated significant reductions in depressive-like symptoms when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain, suggesting potential for further exploration as an antidepressant agent .

Case Study: Antimicrobial Efficacy

In vitro assays have shown that certain derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally similar to this compound were effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Properties

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(3-fluorophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1

InChI Key

DUMQASWHMHFNIA-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC(=CC=C1)F)N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC(=CC=C1)F)N.Cl

Origin of Product

United States

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